1-(2-Methoxy-5-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
Overview
Description
1-(2-Methoxy-5-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidin-2-one intermediate with 4-phenylpiperazine, often using coupling reagents like EDCI or DCC.
Methoxy and methyl group introduction: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents like LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxyl-substituted pyrrolidin-2-one.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. For example, if it acts on the central nervous system, it might interact with neurotransmitter receptors or transporters, modulating their activity and leading to changes in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
- 1-(2-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
Uniqueness
1-(2-Methoxy-5-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to the specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-8-9-21(29-2)20(14-17)26-16-18(15-22(26)27)23(28)25-12-10-24(11-13-25)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXGNDAQYBHUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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